
Adibendan
Vue d'ensemble
Description
L’Adibendan est un inhibiteur sélectif de la phosphodiestérase 3 (PDE3), une classe d’enzymes impliquées dans la régulation des niveaux intracellulaires de l’adénosine monophosphate cyclique (AMPc). Il a été étudié pour ses effets potentiels sur le débit cardiaque et la dilatation des vaisseaux sanguins . L’this compound est connu pour ses propriétés cardiotoniques, ce qui en fait un composé intéressant pour la recherche cardiovasculaire .
Méthodes De Préparation
L’Adibendan peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 7,7-diméthyl-2-(pyridin-4-yl)-5,7-dihydroimidazo[4,5-f]indol-6(1H)-one avec des réactifs appropriés dans des conditions contrôlées . La production industrielle de l’this compound implique généralement l’utilisation de réactifs et de solvants de haute pureté pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
L’Adibendan subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Le composé peut être réduit à l’aide d’agents réducteurs courants.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du cycle pyridinique, pour former différents dérivés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur les inhibiteurs de la PDE3 et leurs effets sur les niveaux d’AMPc.
Biologie : Investigé pour son rôle dans la modulation des voies de signalisation intracellulaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, notamment l’insuffisance cardiaque.
Industrie : Utilisé dans le développement de nouveaux agents cardiotoniques et d’autres applications pharmaceutiques.
Applications De Recherche Scientifique
Adibendan is a phosphodiesterase 3 (PDE3) inhibitor that has been investigated for various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . PDE3 enzymes regulate intracellular levels of cyclic adenosine monophosphate (cAMP), and this compound's selective inhibition of PDE3 has made it a valuable tool in studying cardiovascular function and related biochemical pathways.
Scientific Research Applications
- Chemistry this compound serves as a model compound in studies focusing on PDE3 inhibitors and their effects on cAMP levels.
- Biology It is used to study the modulation of intracellular signaling pathways.
- Medicine this compound has been explored for potential therapeutic applications in treating cardiovascular diseases, especially heart failure, due to its positive inotropic effects, which increase the force of heart contractions. Studies in dogs have shown that this compound can improve heart output and dilate blood vessels . In conscious dogs, this compound administration resulted in cardiovascular changes similar to those induced by dobutamine, increasing left ventricular dP/dt60, stroke volume, and cardiac output without altering mean arterial pressure and heart rate .
- Industry This compound is utilized in the development of new cardiotonic agents and other pharmaceutical applications.
Biochemical Analysis
This compound interacts with enzymes, proteins, and other biomolecules, selectively inhibiting phosphodiesterase III (PDE III) activity in a concentration-dependent manner.
Temporal Effects
Studies in laboratory settings have shown that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles.
Dosage Effects in Animal Models
In guinea-pig hearts, this compound has demonstrated a positive inotropic effect, with varying effects observed at different dosages in animal models.
Chemical Reactions
Mécanisme D'action
L’Adibendan exerce ses effets principalement en inhibant la PDE3, ce qui entraîne une augmentation des niveaux intracellulaires d’AMPc. Cela, à son tour, améliore la force de contraction des cellules musculaires cardiaques et favorise la vasodilatation. Le composé inhibe sélectivement l’activité de la PDE3 avec une CI50 de 2,0 μM, tandis que ses effets sur la PDE1 et la PDE2 sont significativement plus faibles . L’effet inotrope positif de l’this compound est en partie médié par l’AMPc, et il peut également augmenter la sensibilité des protéines contractiles au calcium .
Comparaison Avec Des Composés Similaires
L’Adibendan est souvent comparé à d’autres inhibiteurs de la PDE3 comme la milrinone et le pimobendan. Bien que les trois composés partagent des mécanismes d’action similaires, l’this compound est reconnu pour sa puissance et sa sélectivité plus élevées pour la PDE3 . D’autres composés similaires comprennent la saterinone et l’enoximone, qui inhibent également la PDE3 mais peuvent avoir des profils pharmacocinétiques et des applications cliniques différents .
Activité Biologique
Adibendan is a benzimidazole derivative primarily studied for its cardiotonic properties and its role as a selective phosphodiesterase III (PDE III) inhibitor. This compound has been investigated for its effects on cardiac function, particularly in the context of heart failure and pulmonary arterial hypertension (PAH). Below, we explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
This compound exerts its biological effects primarily through the inhibition of phosphodiesterase III (PDE III), which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances myocardial contractility, resulting in a positive inotropic effect. Research indicates that this compound selectively inhibits PDE III with an IC50 value of approximately 2.0 µmol/L, while demonstrating significantly less effect on PDE I and II .
Key Findings on Mechanism:
- Positive Inotropic Effect : this compound has been shown to produce a concentration-dependent increase in the force of contraction in guinea pig hearts, with an effective concentration (EC50) of 1.3 µmol/L .
- Chronotropic Effects : The compound exhibits only slight positive chronotropic effects, achieving up to 113% of pre-drug beating frequencies, compared to milrinone, which can increase heart rates significantly .
- Inhibition Profile : this compound did not affect adenylate cyclase activity, ruling out stimulation of cAMP synthesis as a mechanism; rather, it enhances cAMP levels by inhibiting its breakdown via PDE III .
Pharmacological Effects
This compound's pharmacological profile extends beyond simple inotropic effects. It has been evaluated in various studies for its efficacy in treating conditions like heart failure and PAH.
Cardiovascular Effects
- Comparative Studies : In studies comparing this compound with dobutamine and sodium nitroprusside, it was found that this compound induced cardiovascular changes similar to those produced by dobutamine but with distinct hemodynamic profiles .
- Pulmonary Arterial Hypertension : In experimental models of PAH, this compound demonstrated significant improvements in right ventricular function and pulmonary artery pressure when administered alone or in combination with other therapies like sildenafil and pimobendan .
Case Studies
A review of clinical applications highlights the potential benefits and limitations of this compound:
- Heart Failure Management : A study involving guinea pig models showed that this compound effectively improved cardiac output without significantly increasing heart rate, making it a candidate for treating heart failure where increased heart rate could be detrimental.
- Combination Therapies : Research indicated that combining this compound with other agents like sildenafil could enhance therapeutic outcomes in PAH patients by improving both systolic and diastolic functions .
Data Summary
The following table summarizes key pharmacological parameters and effects associated with this compound:
Parameter | Value/Effect |
---|---|
Selectivity for PDE III | IC50 = 2.0 µmol/L |
Positive Inotropic Effect | EC50 = 1.3 µmol/L |
Chronotropic Effect | Up to 113% of baseline |
Comparison with Dobutamine | Similar cardiovascular changes |
Efficacy in PAH | Improved RV function and pulmonary pressures |
Propriétés
IUPAC Name |
7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQBBHUNDMTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143358 | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-33-6 | |
Record name | Adibendan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adibendan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adibendan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ADIBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.